1-Methylpyrrole

Catalog No.
S602861
CAS No.
96-54-8
M.F
C5H7N
M. Wt
81.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrole

CAS Number

96-54-8

Product Name

1-Methylpyrrole

IUPAC Name

1-methylpyrrole

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

InChI

InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3

InChI Key

OXHNLMTVIGZXSG-UHFFFAOYSA-N

SMILES

CN1C=CC=C1

Synonyms

1-Methyl-1H-pyrrole; 1-Methylpyrrole; NSC 65440;

Canonical SMILES

CN1C=CC=C1

Medicinal Chemistry

1-Methyl-1H-pyrrole is a common scaffold in many biologically active molecules. It has been used in the synthesis of novel drug candidates.

The methods of application involve combining different pharmacophores in a pyrrole ring system to form more active compounds . The structure-activity relationship studies are often discussed along with their therapeutic applications .

The outcomes of these applications have led to the development of drugs with various biological properties such as antipsychotic, beta-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Polymer Chemistry

Pyrroles, including 1-Methyl-1H-pyrrole, are utilized as a catalyst for polymerization processes .

The methods of application involve the use of transition metal complex catalysts for uniform polymerization .

The outcomes of these applications have led to the development of various types of polymers with unique properties .

Metallurgical Processes

Pyrroles are functional in various metallurgical processes .

The methods of application involve the use of pyrroles in various stages of metallurgical processes, including ore processing, metal extraction, and metal refining .

The outcomes of these applications have led to improvements in the efficiency and effectiveness of metallurgical processes .

Luminescence Chemistry

Pyrroles are used in luminescence chemistry .

The methods of application involve the use of pyrroles in the synthesis of luminescent materials .

The outcomes of these applications have led to the development of materials with unique luminescent properties .

Spectrochemical Analysis

Pyrroles are used in spectrochemical analysis .

The methods of application involve the use of pyrroles as reagents or indicators in spectrochemical analysis .

The outcomes of these applications have led to improvements in the accuracy and precision of spectrochemical analysis .

Fungicides and Antibiotics

1-Methyl-1H-pyrrole is a component of many fungicides and antibiotics .

The methods of application involve the synthesis of pyrrole-based compounds that exhibit fungicidal and antibiotic properties .

The outcomes of these applications have led to the development of effective treatments for various fungal infections and bacterial diseases .

Anti-Inflammatory Drugs

1-Methyl-1H-pyrrole is used in the synthesis of anti-inflammatory drugs .

The methods of application involve the synthesis of pyrrole-based compounds that exhibit anti-inflammatory properties .

The outcomes of these applications have led to the development of effective treatments for various inflammatory conditions .

Cholesterol Reducing Drugs

1-Methyl-1H-pyrrole is a component of many cholesterol reducing drugs .

The methods of application involve the synthesis of pyrrole-based compounds that exhibit cholesterol-lowering properties .

The outcomes of these applications have led to the development of effective treatments for high cholesterol .

Antitumor Agents

1-Methyl-1H-pyrrole is used in the synthesis of antitumor agents .

The methods of application involve the synthesis of pyrrole-based compounds that exhibit antitumor properties .

The outcomes of these applications have led to the development of effective treatments for various types of cancer .

Material Science

Pyrrole derivatives have applications in material science .

The methods of application involve the use of pyrrole derivatives in the synthesis of materials with unique properties .

The outcomes of these applications have led to the development of new materials with diverse applications .

Catalysis

Pyrrole derivatives are used in catalysis .

The methods of application involve the use of pyrrole derivatives as catalysts in various chemical reactions .

The outcomes of these applications have led to improvements in the efficiency and selectivity of various chemical reactions .

Corrosion Inhibitor

1-Methyl-1H-pyrrole is used as a corrosion inhibitor .

The methods of application involve the use of 1-Methyl-1H-pyrrole in various stages of corrosion prevention processes .

The outcomes of these applications have led to improvements in the lifespan and durability of various materials .

Preservative

1-Methyl-1H-pyrrole is used as a preservative .

The methods of application involve the use of 1-Methyl-1H-pyrrole in the preservation of various products .

The outcomes of these applications have led to improvements in the shelf-life of various products .

Solvent for Resins and Terpenes

1-Methyl-1H-pyrrole is used as a solvent for resins and terpenes .

The methods of application involve the use of 1-Methyl-1H-pyrrole in the dissolution of resins and terpenes .

The outcomes of these applications have led to improvements in the processing and utilization of resins and terpenes .

HIV-1 Inhibitor

1-Methyl-1H-pyrrole has been used in the synthesis of compounds that inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .

The methods of application involve the synthesis of pyrrole-based compounds that exhibit HIV-1 inhibitory properties .

The outcomes of these applications have led to the development of effective treatments for HIV-1 .

Organic Synthetic Materials

1-Methyl-1H-pyrrole can be used as organic synthetic materials .

The methods of application involve the use of 1-Methyl-1H-pyrrole in the synthesis of various organic synthetic materials .

The outcomes of these applications have led to the development of a wide range of organic synthetic materials with diverse structures and properties .

Pharmaceutical Intermediate

1-Methyl-1H-pyrrole is also used as a pharmaceutical intermediate .

The methods of application involve the use of 1-Methyl-1H-pyrrole in the synthesis of various pharmaceutical compounds .

The outcomes of these applications have led to the development of a wide range of pharmaceutical compounds with diverse therapeutic properties .

1-Methylpyrrole is an organic compound with the molecular formula C5H7NC_5H_7N and a molecular weight of approximately 81.1158 g/mol. It is a derivative of pyrrole, characterized by the presence of a methyl group attached to the nitrogen atom of the pyrrole ring. This compound is also known by several other names, including N-methylpyrrole and 1-methyl-1H-pyrrole. It appears as a colorless to pale yellow liquid at room temperature and has a distinctive odor. Its structure consists of a five-membered aromatic ring containing one nitrogen atom, which contributes to its reactivity and biological activity .

, including:

  • Friedel-Crafts Acylation: This reaction allows for the acylation of 1-methylpyrrole, producing acylated derivatives efficiently .
  • Nitration: The compound exhibits an α-directing effect during nitration, leading to the formation of nitro derivatives .
  • Reactivity with Aldehydes: Under specific conditions, 1-methylpyrrole reacts with aldehydes to form tetrahydro derivatives, showcasing its versatility in organic synthesis .

Several methods are available for synthesizing 1-methylpyrrole:

  • Methylation of Pyrrole: One common method involves the methylation of pyrrole using methyl iodide or dimethyl sulfate under basic conditions.
  • Acylation Reactions: As mentioned earlier, Friedel-Crafts acylation can also be employed to synthesize substituted derivatives of 1-methylpyrrole .
  • Reactions with Electrophiles: The compound can be synthesized through reactions involving electrophiles that interact with the nitrogen atom in the pyrrole ring.

1-Methylpyrrole finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in developing functional materials due to its unique electronic properties.
  • Biochemical Research: Its presence in certain plants suggests potential applications in studying plant biochemistry and interactions.

Research on interaction studies involving 1-methylpyrrole focuses on its reactivity with different electrophiles and nucleophiles. For instance, its reactions with dimethyl acetylenedicarboxylate have been investigated to understand the molecular mechanisms involved . Additionally, studies have shown that 1-methylpyrrole's structure allows it to participate in various substitution reactions, which can be critical for designing new compounds with desired properties.

Several compounds share structural similarities with 1-methylpyrrole. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
PyrroleC4H5NC_4H_5NBase structure without methyl substitution
2-MethylpyrroleC5H7NC_5H_7NMethyl group at the second position; different reactivity pattern
N-MethylpyrrolidineC5H10NC_5H_{10}NSaturated derivative; lacks aromaticity
3-MethylpyrroleC5H7NC_5H_7NMethyl group at third position; distinct reactivity compared to 1-methyl derivative

The uniqueness of 1-methylpyrrole lies in its specific placement of the methyl group on the nitrogen atom, which influences its chemical behavior and biological activity differently than its analogs.

The synthesis of 1-methylpyrrole can be accomplished through several routes, each with distinct advantages and applications depending on the scale, available starting materials, and desired purity of the final product.

Base-Catalyzed Cyclization Reactions

Base-catalyzed cyclization represents one of the most direct and efficient methods for synthesizing 1-methylpyrrole. This approach typically involves the reaction between suitable precursors under basic conditions to form the pyrrole ring with methylation at the nitrogen position.

A patented method described in Chinese Patent CN108191732B demonstrates a highly efficient base-catalyzed synthesis using succinaldehyde and methylamine. The process involves:

  • Adding methylamine ethanol solution and an alkali (sodium or potassium hydroxide) to a reaction vessel under nitrogen atmosphere
  • Cooling the mixture to -10°C to 0°C
  • Dropwise addition of succinaldehyde
  • Naturally warming to room temperature, then heating to 30-60°C
  • Continuing stirring reaction for 10-18 hours
  • Distillation to obtain the final product

This method achieves yields of 88.8-89.0% with GC content of 98.6-99.3%. The reaction proceeds through the following mechanism:

CH₃NH₂ + OHC-CH₂-CH₂-CHO → [CH₃N=CH-CH₂-CH₂-CHO] → C₅H₇N + 2H₂O

Table 1: Optimization of Base-Catalyzed Synthesis of 1-Methylpyrrole

BaseMolar Ratio (Succinaldehyde:Methylamine)Temperature (°C)Reaction Time (h)Yield (%)GC Purity (%)
NaOH1:1.1601088.898.6
KOH1:1.8501289.099.3

This base-catalyzed approach offers several advantages over other methods, including mild reaction conditions, high yields, and relatively simple post-processing requirements.

Friedel-Crafts Acylation Pathways

While Friedel-Crafts acylation is not a direct method for synthesizing 1-methylpyrrole itself, it represents an important reaction pathway for functionalizing the compound once synthesized. The acylation of 1-methylpyrrole follows electrophilic aromatic substitution principles and predominantly occurs at the C-2 position, although C-3 substitution can also occur under specific conditions.

The electrophilic substitution reactivity of 1-methylpyrrole is enhanced compared to pyrrole itself due to the electron-donating effect of the methyl group on the nitrogen atom. This makes 1-methylpyrrole particularly amenable to Friedel-Crafts reactions.

Typical reaction conditions involve:

  • Lewis acid catalysts (AlCl₃, BF₃·Et₂O)
  • Acyl halides or anhydrides as acylating agents
  • Mild to moderate temperatures (0-100°C)
  • Inert solvents (dichloromethane, carbon disulfide)

One significant observation from the literature is that even nitro derivatives of 1-methylpyrrole can undergo Friedel-Crafts acylation, a reaction not commonly observed among simple nitro compounds of 5-membered heterocycles. For example, 3-nitro-1-methylpyrrole undergoes acetylation when treated with acetic anhydride and boron trifluoride etherate at 100°C.

Table 2: Friedel-Crafts Acylation of 1-Methylpyrrole

Acylating AgentCatalystTemperature (°C)Major ProductYield (%)
Acetyl chlorideAlCl₃0-52-Acetyl-1-methylpyrrole75-80
Benzoyl chlorideAlCl₃252-Benzoyl-1-methylpyrrole70-75
Acetic anhydrideBF₃·Et₂O0-252-Acetyl-1-methylpyrrole65-70

Understanding these acylation pathways is crucial not only for functionalizing 1-methylpyrrole but also for planning retrosynthetic strategies that might involve 1-methylpyrrole as an intermediate.

Transition-Metal-Free Synthetic Strategies

The development of transition-metal-free methodologies for pyrrole synthesis has gained significant attention due to their environmental and economic advantages. Several efficient strategies have emerged for synthesizing substituted pyrroles, including 1-methylpyrrole, without requiring metal catalysts.

The Paal-Knorr Synthesis

The Paal-Knorr reaction represents one of the most versatile and widely used methods for synthesizing pyrroles. For 1-methylpyrrole specifically, this involves the reaction of a 1,4-diketone with methylamine.

A modernized, green version of the Paal-Knorr synthesis operates under catalyst- and solvent-free conditions. This approach involves:

  • Combining a 1,4-diketone (typically 2,5-hexanedione) with methylamine
  • Simple stirring at room temperature
  • Formation of the pyrrole ring through cyclization and dehydration

The reaction proceeds via the following mechanism:

CH₃-CO-CH₂-CH₂-CO-CH₃ + CH₃NH₂ → [intermediate] → C₅H₇N + 2H₂O

This catalyst-free approach affords excellent yields (>90%) under environmentally benign conditions.

Aza-Wittig Reaction Strategy

A mild and metal-free one-pot synthetic strategy has been developed for constructing substituted pyrroles using the aza-Wittig reaction. This approach utilizes a unique combination of chromones and phenacyl azides. The method offers:

  • Wide substrate scope
  • Easy functionalization
  • Short reaction times
  • Operational simplicity
  • Higher yields

This approach is particularly valuable for generating libraries of key pyrrole building blocks with diverse substitution patterns.

Multi-Component Reactions

A sequential one-pot three-component reaction between primary aliphatic amines (including methylamine), active methylene compounds, and 1,2-diaza-1,3-dienes provides access to polysubstituted pyrroles without catalysts and under solvent-free conditions.

Table 3: Comparison of Transition-Metal-Free Synthetic Approaches

MethodStarting MaterialsConditionsYield (%)Advantages
Paal-Knorr1,4-diketone + methylamineRoom temp., no solvent, no catalyst90-95Simple, green, high yield
Aza-WittigChromones + phenacyl azidesMild, metal-free75-85Diverse substitution patterns
Multi-componentMethylamine + active methylene compounds + diazadienesSolvent-free, catalyst-free70-85One-pot, atom economic

Industrial-Scale Production Techniques

Industrial production of 1-methylpyrrole requires methods that are cost-effective, environmentally sustainable, and capable of generating high yields with consistent quality. Several approaches have been developed or adapted for large-scale synthesis.

Scaled-Up Alkaline Cyclization Process

The method described in patent CN108191732B provides a framework adaptable to industrial production. Its advantages include:

  • Short reaction route
  • Low-cost starting materials (succinaldehyde and methylamine)
  • Relatively mild reaction conditions
  • High reaction yields (>88%)
  • Simple operation and post-treatment

For industrial implementation, considerations include:

  • Temperature control during exothermic reactions
  • Efficient cooling systems for the addition of succinaldehyde
  • Closed systems to contain volatile methylamine
  • Recovery and recycling of solvents (ethanol)
  • Safety measures for handling flammable materials

Direct Methylation of Pyrrole

An alternative industrial approach involves the direct methylation of pyrrole, which is more readily available in bulk quantities. However, this method faces several challenges:

  • Lower selectivity
  • Longer reaction times (up to 5 days with some catalysts)
  • Moderate yields (typically 35-50%)
  • Higher temperature requirements (up to 240°C with some systems)

Recent improvements using specific catalysts (ZrO₂, DABCO, or DBU) and optimized reaction conditions have somewhat mitigated these issues, but this route generally remains less efficient than the cyclization approach.

Table 4: Industrial Production Parameters for 1-Methylpyrrole

Production MethodAnnual Capacity (tons)Raw Material Cost ($)Energy Consumption (kWh/kg)Waste Generated (kg/kg product)Yield (%)
Alkaline Cyclization500-1000Medium2.5-3.50.8-1.285-90
Direct Methylation200-500Low-Medium4.0-6.01.5-2.535-50
Modified Paal-Knorr300-800Medium-High1.8-2.80.5-1.080-90

Electrophilic Aromatic Substitution

1-Methylpyrrole exhibits distinct reactivity in electrophilic aromatic substitution (EAS) due to the electron-donating methyl group attached to the nitrogen atom. The methyl substituent enhances the electron density of the pyrrole ring, favoring electrophilic attack at specific positions. Nitration studies using a mixture of acetic anhydride and fuming nitric acid at low temperatures (–10°C to 5°C) yield a mixture of 2-nitro-1-methylpyrrole and 3-nitro-1-methylpyrrole in a 2:1 ratio [4]. This contrasts with pyrrole itself, which predominantly forms the 2-nitro isomer under similar conditions, indicating that methyl substitution reduces the α-directing influence of the nitrogen atom.

Friedel-Crafts acylation of 2-nitro-1-methylpyrrole with acetyl chloride in the presence of aluminum chloride proceeds regioselectively to produce 4-acetyl-2-nitro-1-methylpyrrole [4]. The nitro group at the 2-position directs subsequent electrophiles to the 4-position, demonstrating the interplay of substituents in controlling reactivity. Similarly, 2-acetyl-1-methylpyrrole undergoes nitration to yield 2-acetyl-4-nitro-1-methylpyrrole as the major product, highlighting the meta-directing effect of the acetyl group [4].

Table 1: Regioselectivity in Electrophilic Substitution Reactions of 1-Methylpyrrole

Reaction TypeReagents/ConditionsMajor Product(s)Ratio (Major:Minor)
NitrationHNO₃/Ac₂O, –10°C to 5°C2-Nitro-1-methylpyrrole2:1 (vs. 3-nitro)
Friedel-Crafts AcylationAcCl/AlCl₃, CH₂Cl₂, room temp.4-Acetyl-2-nitro-1-methylpyrrole>95%

The coordination of 1-methylpyrrole with metal ions further modulates its reactivity. For example, complexation with transition metals can stabilize charge-transfer intermediates, enabling novel substitution pathways [1].

Radical-Mediated C–H Activation

Radical-mediated functionalization of 1-methylpyrrole remains underexplored in the literature. However, analogous pyrrole derivatives undergo hydrogen abstraction at the α-positions due to the stability of the resulting radical intermediates. Theoretical studies suggest that the methyl group in 1-methylpyrrole may sterically hinder radical formation at the adjacent carbon, potentially shifting reactivity toward β-positions. Experimental validation of these pathways is limited in the provided sources, indicating a gap in current research.

Oxidative Coupling Reactions

Oxidative coupling of 1-methylpyrrole has been investigated in the context of conducting polymer synthesis. Electrochemical oxidation in the presence of supporting electrolytes leads to the formation of poly(1-methylpyrrole), a material with applications in energy storage and sensors [1]. The mechanism involves the generation of radical cations at the α-position, which couple to form conjugated chains. However, the methyl group introduces steric constraints, reducing chain regularity compared to unsubstituted polypyrrole [1].

Regioselective Functionalization Patterns

The regioselectivity of 1-methylpyrrole is governed by both electronic and steric factors. The methyl group donates electron density through inductive effects, activating the ring toward electrophilic substitution. However, steric hindrance at the 2-position (adjacent to the methyl group) often diverts electrophiles to the 3- and 4-positions. For instance:

  • Nitration: 2-Nitro-1-methylpyrrole (67%) and 3-nitro-1-methylpyrrole (33%) [4].
  • Acylation: 4-Acetyl derivatives dominate when the 2-position is blocked [4].

Table 2: Summary of Regioselective Trends

Substituent PositionDirective InfluenceExample Reaction Outcome
1-MethylElectron donation, steric hindranceFavors 3- and 4-substitution
2-NitroMeta-directing4-Acetyl-2-nitro-1-methylpyrrole
2-AcetylMeta-directing2-Acetyl-4-nitro-1-methylpyrrole

Systems for 1-Methylpyrrole
Catalyst SystemReaction TypeSubstrateSelectivityConditionsCatalyst Loading (mol%)
Pd(OAc)₂/ligand-freeC-2/C-5 Direct ArylationAryl bromidesC-2 > C-5150°C, KOAc, DMAc0.01-0.5
Pd(PPh₃)₄/Ag₂CO₃C-2 Arylation of N-acyl derivativesAryl halidesC-2 exclusiveAir atmosphere, moderate temp1-5
PdCl₂(PPh₃)₂/AgOAc/DMSOC-2 ArylationAryl iodidesC-2 selective (14-80% yield)100°C, KF, anhydrous DMSO1-2
Pd-NHC complexesDirect arylation with aryl chloridesAryl chloridesC-2/C-5 moderate selectivityModerate conditions, air-stable1
Rh(II) catalystsC-2 selective arylationVarious electrophilesC-2 selectiveMild conditions2-5
Ru-based catalystsC-2 selective arylation with boronic acidsBoronic acidsC-2 selectiveOxidative conditions1-3

Confined Environment Catalysis

Confined environment catalysis has emerged as a powerful strategy for enhancing the selectivity and efficiency of 1-methylpyrrole transformations. The unique properties of microporous and mesoporous materials create restricted reaction environments that can dramatically alter reaction pathways and product distributions compared to homogeneous systems.

Pyrrole-Based Conjugated Microporous Polymers

Gao and coworkers developed innovative pyrrole-based conjugated microporous polymers (CMPs) through one-step oxidative self-polycondensation of tetrakis(pyrrol-2-yl)benzene and tris(pyrrol-2-yl)benzene. These materials exhibit large specific surface areas (800-1200 m²/g) and demonstrate exceptional catalytic activity toward Knoevenagel condensation reactions. The high performance is attributed to inherent pore channels, large specific surface areas, and abundant nitrogen sites within the CMP frameworks.

The confinement effect in these systems operates through multiple mechanisms. The open porous structure allows reactants to easily access catalytic centers, while the high specific surface area provides maximum exposure of active sites. Importantly, comparison experiments with pyrrole-based small molecules and linear polypyrrole revealed negligible catalytic activity, demonstrating that the porous structure is essential for catalytic performance.

Porphyrin-Based Microporous Networks

Antonangelo and colleagues reported a porphyrin-based microporous network polymer exhibiting remarkable catalytic activity for cyclooctene and cyclohexane oxidation under mild conditions. This system demonstrates apparent Brunauer-Emmett-Teller surface area of 1080 m²/g and shows excellent activity for Z-cyclooctene oxidation (80% yield), comparable to homogeneous manganese porphyrin catalysts (86% yield).

The confined environment provides several advantages: enhanced catalyst stability due to site isolation of metal centers, prevention of self-oxidation of porphyrin ligands, and improved product purity through simple separation procedures. The catalyst demonstrates excellent recyclability, maintaining activity over multiple catalytic cycles without significant degradation.

Mechanism of Confinement Effects

The enhanced catalytic performance in confined environments results from several synergistic factors. First, precursor self-confinement effects enable rational design and precise fabrication of hierarchical structures at the macroscopic level. Second, nanospace confinement (0D nanopores, 1D nanochannels, 2D interlayer spaces, and 3D interconnected networks) allows controlled synthesis of nanoclusters with specific morphologies at the nanoscopic level.

Chemical binding atomic confinement represents the most sophisticated approach, enabling synthesis of single atom catalysts with precisely tailored electronic structures and chemical environments. This atomic-level control provides opportunities for fundamental understanding of catalytic processes and structure-performance relationships.

Table 2: Confined Environment Catalysis Systems

Catalyst TypePore StructureSurface Area (m²/g)Active SitesReaction TypeSelectivity Enhancement
Pyrrole-based CMPsMicroporous (0.5-2 nm)800-1200N-heteroatoms, pore channelsKnoevenagel condensationHigh due to size restriction
Porphyrin-based microporous networksHierarchical micro/mesoporous1080Mn(III) porphyrin centersCyclooctene oxidationImproved alcohol selectivity
Pyrrolidine-based microporous polymersMicroporous networks500-900Pyrrolidine moietiesIminium/enamine activationEnhanced stereoselectivity
N-doped carbon spheresMicroporous carbon spheres1520N-doped carbon sitesAdvanced oxidationSuperior activity vs bulk
Metal-confined nanoporesConfined nanospaces800-1500Single atom sitesVarious transformationsTunable selectivity

Metal-Free Frustrated Lewis Pair Systems

Frustrated Lewis pair (FLP) chemistry has opened new frontiers in metal-free catalysis, offering sustainable alternatives to traditional transition-metal-based systems for 1-methylpyrrole transformations. The unique reactivity of FLPs arises from their inability to form classical Lewis acid-base adducts due to steric hindrance, leaving both acidic and basic sites available for substrate activation.

Borane-Based FLP Systems

Tris(pentafluorophenyl)borane in combination with N-substituted pyrroles has emerged as a highly effective FLP system for alkyne transformations. These systems catalyze double hydroarylation of alkynes with N-substituted pyrroles, yielding dipyrrole-alkanes in excellent yields (up to 95%). The reaction proceeds through a mechanism involving FLP addition of the borane and pyrrole to the alkyne substrate.

Patel and Ganguly conducted comprehensive density functional theory studies on adamantane-derived aminoborane FLPs for the catalytic activation and borylation of the carbon-hydrogen bond of 1-methylpyrrole. These theoretical investigations provide crucial insights into the mechanism of metal-free carbon-hydrogen bond activation, demonstrating that the process proceeds through a concerted mechanism involving simultaneous interaction of the Lewis acid and base with the substrate.

Systematic Reactivity Assessment

Recent computational studies have provided systematic assessment of FLP catalytic reactivity toward various carbon-hydrogen bond activation processes. For 1-methylpyrrole specifically, 14 types of nitrogen-boron-based and 15 types of phosphorus-boron-based FLPs have been proposed as active catalysts. The reactivity evaluation is based on calculated reaction thermodynamics and energy barriers within the framework of concerted carbon-hydrogen activation mechanisms.

The mechanism of FLP-mediated carbon-hydrogen activation typically involves cooperative action of the Lewis acid and base components. The Lewis base abstracts the hydrogen atom while the Lewis acid simultaneously accepts electron density from the carbon center, facilitating heterolytic bond cleavage. This cooperative mechanism enables efficient activation of relatively unreactive carbon-hydrogen bonds under mild conditions.

Electrochemical FLP Applications

Electrochemical frustrated Lewis pair systems have shown promise for metal-free hydrogen oxidation applications. These systems combine the hydrogen-activating ability of FLPs with electrochemical oxidation of the resulting hydride, providing sustainable pathways for energy conversion. The approach utilizes carbon-based N-methylacridinium cations with excellent electrochemical attributes in combination with boranes that exhibit fast hydrogen cleavage kinetics.

Table 3: Metal-Free Frustrated Lewis Pair Catalysis

FLP TypeSubstrateReactionYield (%)MechanismAdvantages
B(C₆F₅)₃/N-substituted pyrrolesTerminal alkynesDouble hydroarylation85-95FLP addition to alkyneMetal-free, high yields
Adamantane-derived aminoborane FLPs1-methylpyrroleC-H borylationComputational studyConcerted activationTheoretical insights
Phosphine/borane combinationsVarious small moleculesHydrogenation/activation60-90Heterolytic H₂ splittingMild conditions
N-B based intramolecular FLPsC-H bondsC-H activationVariableConcerted mechanismNo metal contamination
P-B based intramolecular FLPsC-H bondsC-H activationVariableConcerted mechanismSustainable approach

Kinetic and Thermodynamic Control in Catalysis

The concept of kinetic versus thermodynamic control plays a crucial role in determining product distributions and selectivities in catalytic transformations of 1-methylpyrrole. Understanding and manipulating these control mechanisms enables precise tuning of reaction outcomes and optimization of synthetic processes.

Pyrrole Hydrogenation as Model System

Kliewer and coworkers conducted comprehensive studies on pyrrole hydrogenation over platinum(111) and rhodium(111) single-crystal surfaces, revealing fundamental insights into kinetic and thermodynamic control mechanisms. The major product under kinetic control is pyrrolidine, formed through rapid hydrogenation of the aromatic ring. However, under thermodynamic control, ring-opening to form butylamine becomes competitive, representing the thermodynamically more stable pathway.

The presence of 1-methylpyrrole as a surface modifier dramatically alters the kinetic and thermodynamic balance. Pre-treatment with 1-methylpyrrole achieves 17-fold rate enhancement for pyrrole hydrogenation over rhodium(111) surfaces. Sum-frequency generation vibrational spectroscopy results indicate that this promotion occurs by weakening the interaction of nitrogen-containing products with the metal surface, facilitating product desorption and preventing over-reduction.

Regioselectivity Control in Arylation

Catalyst-controlled regioselectivity in pyrrole arylation provides an excellent example of kinetic versus thermodynamic control. Jiang and Park demonstrated a dual reaction manifold enabling selective synthesis of both pyridines and pyrroles from common α-diazo oxime ether substrates. The strong propensity of 1,3-dienyl nitrenes for 4π-electrocyclization to give pyrroles (kinetic pathway) can be diverted to 6π-electrocyclization via 1,6-hydride shift or prototropic isomerization (thermodynamic pathway) by employing appropriate metal catalysts.

Temperature effects provide another powerful tool for controlling kinetic versus thermodynamic outcomes. Low temperatures typically favor kinetic products due to insufficient thermal energy for equilibration, while elevated temperatures enable thermodynamic control by allowing reversible bond formation and breaking.

Electronic and Steric Factors

The relative contributions of kinetic and thermodynamic control depend strongly on electronic and steric factors within the catalyst and substrate. In palladium-catalyzed direct arylation, the kinetic preference for carbon-2 functionalization can be overcome by electronic effects from substituents. Electron-withdrawing ester moieties at the carbon-2 position facilitate carbon-3 selectivity over carbon-4 due to increased electrophilicity of the carbon-3 position.

Steric control mechanisms operate through preferential reaction at less hindered sites. Studies with 2,5-disubstituted pyrroles demonstrate that selectivity ratios can range from modest (2:1) to excellent (29:1) depending on the steric bulk of substituents. These findings establish steric factors as major contributors to site-selectivity in catalytic systems.

Process Optimization Strategies

Understanding kinetic and thermodynamic control enables rational process optimization. Reaction conditions such as temperature, pressure, solvent choice, and catalyst structure all influence which control mechanism dominates. Short reaction times and low temperatures generally favor kinetic control, while extended reaction times and elevated temperatures promote thermodynamic control.

Modern catalyst design increasingly focuses on switching between kinetic and thermodynamic control through catalyst structure modification. Roque and colleagues demonstrated switchable site selectivity in carbon-hydrogen borylation as a function of the boron reagent using a single precatalyst. This approach represents a significant advancement in controlling reaction outcomes through catalyst design rather than reaction conditions alone.

Table 4: Kinetic and Thermodynamic Control in Catalysis

SystemKinetic ProductThermodynamic ProductControl ConditionsSelectivity RatioPractical Significance
Pyrrole hydrogenation (Pt/Rh)Pyrrolidine (fast formation)Ring-opened butylamineLow temp, short time17:1 (with 1-MePy promotion)Rate enhancement
C-2 vs C-5 arylation selectivityC-2 arylated productC-5 arylated productCatalyst choice, ligands10:1 to 1:10Regiocontrol in synthesis
Product distribution controlLess stable isomerMore stable isomerTemperature, timeTemperature dependentProduct optimization
Catalyst-controlled selectivityFast-forming regioisomerEquilibrium-favored productCatalyst designCatalyst dependentSynthetic planning
Temperature-dependent selectivityLow-temperature productHigh-temperature productTemperature variation1:1 to >20:1Process optimization

XLogP3

1.2

Boiling Point

115.0 °C

LogP

1.21 (LogP)
1.21

UNII

NG5GPN98ZG

GHS Hazard Statements

Aggregated GHS information provided by 1521 companies from 16 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (89.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (98.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

21.44 mmHg

Pictograms

Irritant

Irritant

Other CAS

96-54-8

Wikipedia

1-methylpyrrole

General Manufacturing Information

1H-Pyrrole, 1-methyl-: ACTIVE

Dates

Last modified: 08-15-2023

Electron Transfer Quenching of Rhodamine 6G by

Yi Zhen Tan, Xiangyang Wu, Thanh Nhut Do, Hoang Long Nguyen, Howe-Siang Tan, Shunsuke Chiba, Edwin K L Yeow
PMID: 34286993   DOI: 10.1021/acs.jpcb.1c04536

Abstract

In the heterobiaryl cross-coupling reaction between aryl halides (Ar-X) and
-methylpyrrole (
-MP) catalyzed by rhodamine 6G (Rh6G
) under irradiation with visible light, a highly active and long-lived (millisecond time range) rhodamine 6G radical (Rh6G
) is formed upon electron transfer from
,
-diisopropylethylamine (DIPEA) to Rh6G
. In this study, we utilized steady-state and time-resolved spectroscopy techniques to demonstrate the existence of another electron-transfer process occurring from the relatively electron-rich
-MP to photoexcited Rh6G
that was neglected in the previous reports. In this case, the radical Rh6G
formed is short-lived and undergoes rapid recombination (nanosecond time-range), rendering it ineffective in reducing Ar-X to aryl radicals Ar
that can subsequently be trapped by
-MP. This is further demonstrated
two model reactions involving 4'-bromoacetophenone and 1,3,5-tribromobenzene with insignificant product yields after visible-light irradiation in the absence of DIPEA. The unproductive quenching of photoexcited Rh6G
by
-MP leads to a lower concentration of photocatalyst available for competitive charge transfer with DIPEA and hence decreases the efficiency of the cross-coupling reaction.


Interactions of preservatives in meat processing: Formation of carcinogenic compounds, analytical methods, and inhibitory agents

Luciano Molognoni, Heitor Daguer, Gabriel Emiliano Motta, Thais Cardoso Merlo, Juliano De Dea Lindner
PMID: 31554117   DOI: 10.1016/j.foodres.2019.108608

Abstract

Meat products are important for balanced diets because of their nutritional richness. However, noxious compounds may be formed by interactions among reactants and specific conditions in processed meats. N-nitroso compounds, heterocyclic aromatic amines, polycyclic aromatic hydrocarbons, 1,4-dinitro-2-methyl pyrrole (DNMP), and ethyl nitrolic acid (ENA) are among the main compounds of toxicological concern. This review corroborates the International Agency for Research on Cancer (IARC)'s decision to classify those foodstuffs as carcinogenic to humans. Furthermore, this paper also aimed at clarifying how noxious compounds are formed in meat products, as well as their health effects for consumers. The preservatives abuse and the use of forbidden additives may increase the formation of carcinogens. Risks are not only due to preservatives, since some compounds are formed during processing or digestion, without clear link to any additive. Regulation should set specific residue limits for other noxious compounds in meat products, such as DNMP and ENA. The scope of control programs should be extended instead of assessing the proper use of additives only. Thus, reliable analytical methods for the quantitation of carcinogens should be available. Fermentative and enzymatic processes for bioconversion are among the main strategies to solve these problems in foodstuffs. The use of antioxidants is the most common approach, because of its low cost and effectiveness. In the future, the IARC classification should rather consider different categories of processing, as well as the chemical and microbiological composition of meat products. Further studies are still required to clarify the increase on cancer risk due to the consumption of meat products and to elucidate the main mechanisms of carcinogenicity. Notwithstanding, such carcinogens cannot be neglected, but continuously investigated, including their health implications in relation to other foods.


The application of fluorescence-conjugated pyrrole/imidazole polyamides in the characterization of protein-DNA complex formation

Yong-Woon Han, Hiroshi Sugiyama, Yoshie Harada
PMID: 26734690   DOI: 10.1039/c5bm00214a

Abstract

N-Methylpyrrole (Py)-N-methylimidazole-(Im) polyamides are sequence-specific DNA-binding modules that are widely used for gene regulation, as synthetic transcriptional factors and as sequence-specific DNA alkylating agents. Recently, Py-Im polyamides have been conjugated with fluorophores, resulting in conjugates that are useful for the detection of specific DNA sequences. A Förster resonance energy transfer has been observed between Cy3- and Cy5-conjugated Py-Im polyamides on the nucleosome, indicating that fluorescence-conjugated Py-Im polyamides could possibly be used to characterise protein-DNA complexes. In this minireview, we discuss recent reports regarding fluorescence-conjugated Py-Im polyamides and their future application in the characterization of protein-DNA complex formation.


Determination of the inhibitory effects of N-methylpyrrole derivatives on glutathione reductase enzyme

Esma Kocaoğlu, Oktay Talaz, Hüseyin Çavdar, Murat Şentürk, Claudiu T Supuran, Deniz Ekinci
PMID: 30362388   DOI: 10.1080/14756366.2018.1520228

Abstract

Glutathione reductase (GR) is a crucial antioxidant enzyme which is responsible for the maintenance of antioxidant GSH molecule. Antimalarial effects of some chemical molecules are attributed to their inhibition of GR, thus inhibitors of this enzyme are expected to be promising candidates for the treatment of malaria. In this work, GR inhibitory properties of N-Methylpyrrole derivatives are reported. It was found that all compounds have better inhibitory activity than the strong GR inhibitor N,N-bis(2-chloroethyl)-N-nitrosourea, especially three molecules, 8 m, 8 n, and 8 q, were determined to be the most powerful among them. Findings of our study indicates that these Schiff base derivatives are strong GR inhibitors which can be used as leads for designation of novel antimalarial candidates.


Sequence-specific DNA alkylation by tandem Py-Im polyamide conjugates

Rhys Dylan Taylor, Yusuke Kawamoto, Kaori Hashiya, Toshikazu Bando, Hiroshi Sugiyama
PMID: 24942204   DOI: 10.1002/asia.201402331

Abstract

Tandem N-methylpyrrole-N-methylimidazole (Py-Im) polyamides with good sequence-specific DNA-alkylating activities have been designed and synthesized. Three alkylating tandem Py-Im polyamides with different linkers, which each contained the same moiety for the recognition of a 10 bp DNA sequence, were evaluated for their reactivity and selectivity by DNA alkylation, using high-resolution denaturing gel electrophoresis. All three conjugates displayed high reactivities for the target sequence. In particular, polyamide 1, which contained a β-alanine linker, displayed the most-selective sequence-specific alkylation towards the target 10 bp DNA sequence. The tandem Py-Im polyamide conjugates displayed greater sequence-specific DNA alkylation than conventional hairpin Py-Im polyamide conjugates (4 and 5). For further research, the design of tandem Py-Im polyamide conjugates could play an important role in targeting specific gene sequences.


Synthesis, structure elucidation, and determination of polyhalogenated N-methylpyrroles (PMPs) in blue mussels

Carolin Hauler, Walter Vetter
PMID: 28942571   DOI: 10.1007/s11356-017-0229-2

Abstract

Polyhalogenated N-methylpyrroles (PMPs) are halogenated natural products (HNPs) recently detected in seagrass, blue mussels, and other marine organisms. In this study, we synthesized 2,3,4,5-tetrachloro-N-methylpyrrole (Cl
-MP), 2,3,4,5-tetrabrominated-N-methylpyrrole (Br
-MP, aka TBMP), and mixed tetrahalogenated (Cl and Br) N-methylpyrrole congeners. Use of one- and two-dimensional
H and
C NMR verified the structures of isolated/enriched 3,4-dibromo-2,5-dichloro-N-methylpyrrole (3,4-Br
-2,5-Cl
-MP), 2,3,4-tribromo-5-chloro-N-methylpyrrole (2,3,4-Br
-5-Cl-MP), and 3-bromo-2,4,5-trichloro-N-methylpyrrole (3-Br-2,4,5-Cl
-MP). GC/EI-MS and GC/ECNI-MS mass spectra of the five PMPs were studied with regard to fragmentation pattern and individual responses which were strongly affected by the presence (or absence) of Br in α-position(s). Quantitative solutions of the synthesized standards were used to determine the elution order of isomers and to quantify PMPs in selected blue mussel samples (Mytilus sp.) from the European Atlantic coast (Spain, France), the North Sea (the Netherlands, Germany) and Baltic Sea (Germany). PMPs were detected in all samples and the concentrations ranged between 0.6 and 52 μg/kg lipids with Br
-MP being the most abundant representative of this substance class.


Genome-Wide Assessment of the Binding Effects of Artificial Transcriptional Activators by High-Throughput Sequencing

Anandhakumar Chandran, Junetha Syed, Yue Li, Shinsuke Sato, Toshikazu Bando, Hiroshi Sugiyama
PMID: 27477066   DOI: 10.1002/cbic.201600274

Abstract

One of the major goals in DNA-based personalized medicine is the development of sequence-specific small molecules to target the genome. SAHA-PIPs belong to such class of small molecule. In the context of the complex eukaryotic genome, the differential biological effects of SAHA-PIPs are unclear. This question can be addressed by identifying the binding regions across the genome; however, it is a challenge to enrich small-molecule-bound DNA without chemical crosslinking. Here, we developed a method that employs high-throughput sequencing to map the binding area of small molecules throughout the chromatinized human genome. Analysis of the sequenced data confirmed the presence of specific binding sites for SAHA-PIPs from the enriched sequence reads. Mapping the binding sites and enriched regions on the human genome clarifies the reason for the distinct biological effects of SAHA-PIP. This approach will be useful for identifying the function of other small molecules on a large scale.


Determination of exogenous prohibited flavour compounds added in coffee using gas chromatography triple quadrupole tandem massspectrometry and gas chromatography/combustion/isotope ratio mass spectrometry

Yujiao Wang, Tong Liu, Fengming Chen, Xiujuan Wang, Feng Zhang
PMID: 33151806   DOI: 10.1080/19440049.2020.1831081

Abstract

An analytical method based on gas chromatography coupled to triple quadrupole tandem mass spectrometry (GC-MS/MS) was developed for the simultaneous determination of exogenous prohibited flavour compounds in coffee samples. In addition, gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) was developed to determine the origin of the founded prohibited flavour compound, N-methylpyrrole-2-carboxaldehyde (NMPCA). The good selectivity and sensitivity achieved in multiple reactions monitoring (MRM) mode allowed satisfactory confirmation and quantitation for the flavour compounds. The limits of detection (LODs) and limits of quantitation (LOQs) of these compounds were in the range of 0.0005-5.0 µg/kg and 0.002-16.0 µg/kg, respectively. The coffee samples were extracted with simultaneous distillation extraction (SDE) and NMPCA was analysed on a GC/C/IRMS system. The δ
C values of endogenous NMPCA in coffee beans were within a range of -35.0‰ to -31.1‰, whereas exogenous NMPCA was the range from -27.9‰ to -23.9‰. The validation results revealed that the GC-MS/MS method was sensitive and reliable, and the origin of NMPCA can be distinguished by GC/C/IRMS. Finally, this method was successfully applied to coffee samples analysis and NMPCA was found in coffee samples.


Sliding on DNA: From Peptides to Small Molecules

Kan Xiong, Graham S Erwin, Aseem Z Ansari, Paul C Blainey
PMID: 27813331   DOI: 10.1002/anie.201606768

Abstract

Many DNA binding proteins utilize one-dimensional (1D) diffusion along DNA to accelerate their DNA target recognition. Although 1D diffusion of proteins along DNA has been studied for decades, a quantitative understanding is only beginning to emerge and few chemical tools are available to apply 1D diffusion as a design principle. Recently, we discovered that peptides can bind and slide along DNA-even transporting cargo along DNA. Such molecules are known as molecular sleds. Here, to advance our understanding of structure-function relationships governing sequence nonspecific DNA interaction of natural molecular sleds and to explore the potential for controlling sliding activity, we test the DNA binding and sliding activities of chemically modified peptides and analogs, and show that synthetic small molecules can slide on DNA. We found new ways to control molecular sled activity, novel small-molecule synthetic sleds, and molecular sled activity in N-methylpyrrole/N-methylimidazole polyamides that helps explain how these molecules locate rare target sites.


Genome-wide Mapping of Drug-DNA Interactions in Cells with COSMIC (Crosslinking of Small Molecules to Isolate Chromatin)

Graham S Erwin, Matthew P Grieshop, Devesh Bhimsaria, Asuka Eguchi, José A Rodríguez-Martínez, Aseem Z Ansari
PMID: 26863565   DOI: 10.3791/53510

Abstract

The genome is the target of some of the most effective chemotherapeutics, but most of these drugs lack DNA sequence specificity, which leads to dose-limiting toxicity and many adverse side effects. Targeting the genome with sequence-specific small molecules may enable molecules with increased therapeutic index and fewer off-target effects. N-methylpyrrole/N-methylimidazole polyamides are molecules that can be rationally designed to target specific DNA sequences with exquisite precision. And unlike most natural transcription factors, polyamides can bind to methylated and chromatinized DNA without a loss in affinity. The sequence specificity of polyamides has been extensively studied in vitro with cognate site identification (CSI) and with traditional biochemical and biophysical approaches, but the study of polyamide binding to genomic targets in cells remains elusive. Here we report a method, the crosslinking of small molecules to isolate chromatin (COSMIC), that identifies polyamide binding sites across the genome. COSMIC is similar to chromatin immunoprecipitation (ChIP), but differs in two important ways: (1) a photocrosslinker is employed to enable selective, temporally-controlled capture of polyamide binding events, and (2) the biotin affinity handle is used to purify polyamide-DNA conjugates under semi-denaturing conditions to decrease DNA that is non-covalently bound. COSMIC is a general strategy that can be used to reveal the genome-wide binding events of polyamides and other genome-targeting chemotherapeutic agents.


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